molecular formula C19H17FO5S B2765533 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one CAS No. 902623-23-8

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one

Cat. No.: B2765533
CAS No.: 902623-23-8
M. Wt: 376.4
InChI Key: KSPRCGNIFHCVHR-UHFFFAOYSA-N
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Description

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H17FO5S and a molecular weight of 376.4 g/mol This compound is characterized by its chromen-2-one core structure, which is substituted with tert-butyl, fluorophenyl, sulfonyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Fluorination: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable leaving group.

    Hydroxylation: The hydroxy group can be introduced through selective hydroxylation of the chromen-2-one core using an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, nucleophiles.

    Coupling: Palladium catalysts, boronic acids, bases.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted aromatic compounds.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The sulfonyl and hydroxy groups may play a crucial role in binding to target proteins or enzymes, while the fluorophenyl group may enhance its lipophilicity and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butyl-3-(4-chlorophenyl)sulfonyl-8-hydroxychromen-2-one: Similar structure with a chlorine atom instead of a fluorine atom.

    6-Tert-butyl-3-(4-methylphenyl)sulfonyl-8-hydroxychromen-2-one: Similar structure with a methyl group instead of a fluorine atom.

    6-Tert-butyl-3-(4-nitrophenyl)sulfonyl-8-hydroxychromen-2-one: Similar structure with a nitro group instead of a fluorine atom.

Uniqueness

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability, lipophilicity, and potential biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

6-tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO5S/c1-19(2,3)12-8-11-9-16(18(22)25-17(11)15(21)10-12)26(23,24)14-6-4-13(20)5-7-14/h4-10,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPRCGNIFHCVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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